
Ethyl 5-Chloroquinazoline-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-Chloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline derivatives family
Synthetic Routes and Reaction Conditions:
Aza-reaction: This method involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with carboxylic acids or their derivatives.
Microwave-assisted reaction: This technique uses microwave radiation to accelerate the synthesis process, providing a more efficient and rapid route to quinazoline derivatives.
Metal-mediated reaction: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rates and yields of quinazoline derivatives.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between different phases, promoting the formation of quinazoline derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of quinazoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with different functional groups.
科学的研究の応用
Ethyl 5-Chloroquinazoline-4-acetate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 5-Chloroquinazoline-4-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and biological context.
類似化合物との比較
Ethyl 5-Chloroquinazoline-4-acetate is compared with other quinazoline derivatives, highlighting its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as Ethyl 4-chloroquinazoline-3-carboxylate and Ethyl 6-chloroquinazoline-2-carboxylate.
Uniqueness: this compound may exhibit distinct biological activities and chemical properties compared to its analogs, making it a valuable compound for specific applications.
特性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC名 |
ethyl 2-(5-chloroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3 |
InChIキー |
HTUVXQBMHDPIIR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


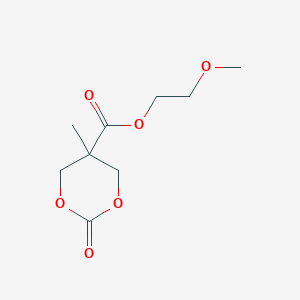

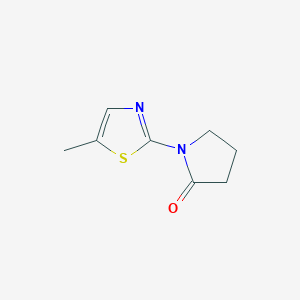
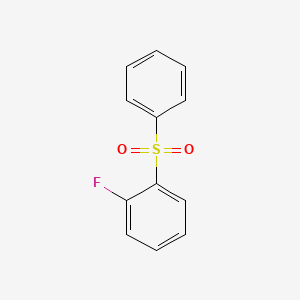
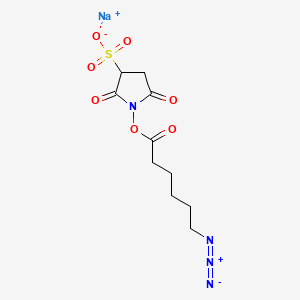
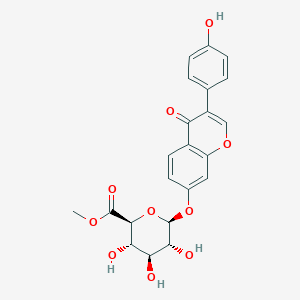

![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
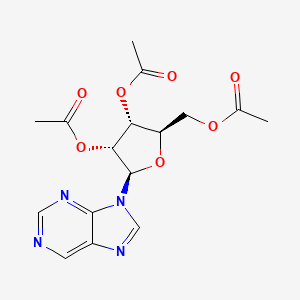
![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

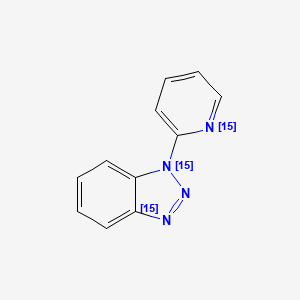
![3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
